Cas no 14486-15-8 (H-Met-Met-Met-OH)
H-Met-Met-Met-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Methionine,L-methionyl-L-methionyl-
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
- H-MET-MET-MET-OH
- L-MET-MET-MET
- Met-Met-Met
- H2N-Met-Met-Met-OH
- L-Met-L-Met-L-Met
- Methionyl-methionyl-methionyl
- Trimethionine
- L-Met-L-Met-L-Met-OH
- L-METHIONYL-L-METHIONYL-L-METHIONINE
- (S)-2-((S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-(methylthio)butanamido)-4-(methylthio)butanoic acid
- AKOS015913861
- L-Methionine, N-(N-L-methionyl-L-methionyl)-
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulanylbutanoyl]amino]-4-methylsulanylbutanoyl]amino]-4-methylsulanylbutanoic acid
- 14486-15-8
- Methionyl-methionyl-methionine
- CHEMBL190272
- BDBM50169153
- (S)-2-[(S)-2-((S)-2-Amino-4-methylsulfanyl-butyrylamino)-4-methylsulfanyl-butyrylamino]-4-methylsulfanyl-butyric acid
- CHEBI:160950
- DTXSID90162823
- L-Methionine, N-(N-L-methionyl-L-methionyl)-; Methionine, N-(N-L-methionyl-L-methionyl)-, L- (8CI); L-Methionyl-L-methionyl-L-methionine; Trimethionine
- H-Met-Met-Met-OH
-
- MDL: MFCD00038231
- Inchi: 1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1
- InChI Key: VWWGEKCAPBMIFE-SRVKXCTJSA-N
- SMILES: S(C)CC[C@@H](C(N[C@H](C(=O)O)CCSC)=O)NC([C@H](CCSC)N)=O
Computed Properties
- Exact Mass: 411.13200
- Monoisotopic Mass: 411.132019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 16
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3
- Topological Polar Surface Area: 197
Experimental Properties
- Density: 1.249
- Boiling Point: 747.9°C at 760 mmHg
- Flash Point: 406.1°C
- Refractive Index: 1.568
- PSA: 197.42000
- LogP: 2.10930
H-Met-Met-Met-OH Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-Met-Met-Met-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M222150-10mg |
H-Met-Met-Met-OH |
14486-15-8 | 10mg |
$ 59.00 | 2023-09-07 | ||
| TRC | M222150-50mg |
H-Met-Met-Met-OH |
14486-15-8 | 50mg |
$ 224.00 | 2023-09-07 | ||
| TRC | M222150-100mg |
H-Met-Met-Met-OH |
14486-15-8 | 100mg |
$ 339.00 | 2023-09-07 | ||
| Chemenu | CM131626-1g |
L-methionyl-L-methionyl-L-methionine |
14486-15-8 | 95% | 1g |
$282 | 2021-06-09 | |
| Chemenu | CM131626-1g |
L-methionyl-L-methionyl-L-methionine |
14486-15-8 | 95% | 1g |
$*** | 2023-03-30 |
H-Met-Met-Met-OH Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on H-Met-Met-Met-OH
Professional Introduction to Compound with CAS No. 14486-15-8 and Product Name: H-Met-Met-Met-OH
The compound with the CAS number 14486-15-8 and the product name H-Met-Met-Met-OH represents a significant advancement in the field of biochemical research and pharmaceutical development. This tripeptide derivative, featuring a sequence of methionine residues terminated by a hydroxyl group, has garnered considerable attention due to its unique structural and functional properties. The precise arrangement of amino acids in H-Met-Met-Met-OH contributes to its potential applications in various biological processes, making it a subject of intense study in contemporary scientific literature.
Peptides such as H-Met-Met-Met-OH are known for their role in modulating biological pathways, often serving as signaling molecules or enzyme substrates. The methionine residues at the N-terminal positions provide stability and facilitate interactions with target proteins, while the hydroxyl group at the C-terminal enhances solubility and reactivity. These characteristics make H-Met-Met-Met-OH a valuable tool in drug design and therapeutic intervention.
Recent research has highlighted the potential of H-Met-Met-Met-OH in immunomodulation. Studies have demonstrated that this peptide can influence immune cell activity by interacting with specific receptors, thereby modulating inflammatory responses. The ability to fine-tune immune responses is particularly relevant in the context of autoimmune diseases and chronic inflammation, where precise control over immune activity is crucial for effective treatment.
In addition to its immunomodulatory properties, H-Met-Met-Met-OH has shown promise in the field of tissue engineering. The peptide's structural features allow it to promote cell adhesion and extracellular matrix formation, making it suitable for applications in wound healing and regenerative medicine. Researchers have observed that H-Met-Met-Met-OH can enhance the proliferation and differentiation of various cell types, including fibroblasts and endothelial cells, which are critical for tissue repair.
The synthesis of H-Met-Met-Met-OH involves advanced peptide coupling techniques, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) has been particularly effective in producing this compound with minimal side reactions. This method allows for precise control over peptide structure, which is essential for maintaining biological activity. Furthermore, recent innovations in synthetic chemistry have enabled the incorporation of modified amino acids into peptides like H-Met-Met-Met-OH, expanding their functional potential.
From a pharmacological perspective, H-Met-Met-Met-OH exhibits interesting properties that make it a candidate for drug development. Its relatively small size facilitates cellular uptake, while its hydrophilic nature enhances bioavailability. These characteristics are advantageous for formulating drugs that require systemic delivery. Additionally, the methionine residues provide sites for post-translational modifications, which can further tailor the peptide's biological effects.
The role of H-Met-Met-Met-OH in metabolic regulation has also been explored. Studies suggest that this peptide can influence glucose homeostasis by interacting with insulin-sensitizing receptors. This finding is particularly relevant in the context of diabetes research, where identifying compounds that enhance insulin sensitivity is a major goal. The ability of H-Met-Met-Met-OH to modulate metabolic pathways opens new avenues for therapeutic strategies.
Future research on H-Me
14486-15-8 (H-Met-Met-Met-OH) Related Products
- 17351-32-5(N-Formyl-Met-Ala-Ser)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)